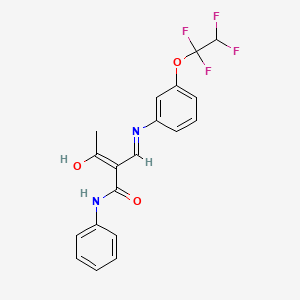

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide

CAS No.: 1025564-06-0

Cat. No.: VC4294858

Molecular Formula: C19H16F4N2O3

Molecular Weight: 396.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1025564-06-0 |

|---|---|

| Molecular Formula | C19H16F4N2O3 |

| Molecular Weight | 396.342 |

| IUPAC Name | (Z)-3-hydroxy-N-phenyl-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]but-2-enamide |

| Standard InChI | InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11? |

| Standard InChI Key | IDROVPGFSAOTHL-WJDWOHSUSA-N |

| SMILES | CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O |

Introduction

Structural Overview

This compound belongs to a class of amides featuring:

-

Acetyl group: A functional group with the formula CH₃CO-, contributing to its reactivity.

-

N-phenyl substitution: A phenyl group attached to the nitrogen atom, enhancing aromaticity.

-

Tetrafluoroethoxy group: A fluorinated ether moiety that imparts hydrophobic and electron-withdrawing properties.

-

Propenamide backbone: A conjugated system providing rigidity and potential for molecular interactions.

General Formula

The molecular formula can be derived as , assuming standard valency and connectivity.

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Amide Bond Formation:

-

Reaction between an acetyl chloride derivative and an amine group (e.g., N-phenylamine).

-

-

Etherification:

-

Introduction of the tetrafluoroethoxy group via nucleophilic substitution using a suitable halogenated precursor.

-

-

Conjugation:

-

Formation of the propenamide structure through aldol condensation or related reactions.

-

Example Reaction Scheme

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Acetyl chloride + N-phenylaniline | Base (e.g., pyridine), solvent (e.g., DCM) | High |

| 2 | Phenol derivative + Tetrafluoroethanol | Acid catalyst | Moderate |

| 3 | Aldehyde + Amide intermediate | Basic medium, heat | Variable |

Functional Characteristics

-

Hydrophobicity: Enhanced by the tetrafluoroethoxy group.

-

Electronic Effects: Fluorine atoms introduce strong electron-withdrawing effects, influencing reactivity.

-

Aromaticity: The phenyl groups contribute to stability and potential π-stacking interactions.

Potential Applications

Compounds with similar structures often exhibit biological activity due to their functional groups and conjugation systems. Potential applications include:

Pharmaceutical Use

-

Anti-inflammatory agents: Amides with aromatic substitutions are often screened for enzyme inhibition (e.g., COX or LOX pathways).

-

Anticancer potential: Fluorinated compounds are known for their enhanced bioavailability and metabolic stability.

Material Science

The fluorinated ether moiety may find applications in:

-

Hydrophobic coatings.

-

Dielectric materials due to low polarizability.

Techniques for Confirmation

-

NMR Spectroscopy:

-

-NMR: Signals from aromatic protons (~7–8 ppm), amide NH (~10–12 ppm).

-

-NMR: Peaks for carbonyl carbons (~170–180 ppm) and aromatic carbons (~120–140 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at ~396 m/z (depending on isotopic distribution).

-

-

Infrared Spectroscopy (IR):

-

Strong absorption at ~1650 cm (C=O stretch).

-

Peaks at ~1200–1300 cm for C-F bonds.

-

Synthesis Challenges

-

Introduction of fluorinated groups often requires specialized reagents and conditions.

-

Conjugated systems may undergo side reactions, reducing yields.

Stability Concerns

Fluorinated ethers can degrade under extreme acidic or basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume